molecular formula C6H11N3S B125938 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 151519-23-2

4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B125938
CAS No.: 151519-23-2
M. Wt: 157.24 g/mol
InChI Key: VASORQSEVCDPBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide with aqueous sodium hydroxide under reflux . The reaction mixture is then treated with charcoal and filtered to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with metal surfaces and biological molecules. The compound binds to metal surfaces via the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring . This binding can inhibit corrosion and form stable complexes with metals. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar compounds to 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASORQSEVCDPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151519-23-2
Record name 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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